Undecanedioyl-CoA

Lipid Metabolism Acyl-CoA Classification Metabolomics

Undecanedioyl-CoA is the definitive substrate for odd-chain dicarboxylic fatty acid beta-oxidation studies. Its 11-carbon dicarboxylic chain uniquely fits the active site of dicarboxylate-CoA ligase (EC 6.2.1.23), making it essential for kinetic profiling. The distinct molecular weight (965.79 g/mol) allows unambiguous MS quantitation, differentiating it from undecanoyl-CoA. For reliable enzymology and MCADD research, choose this high-purity (≥98%) standard.

Molecular Formula C32H54N7O19P3S
Molecular Weight 965.8 g/mol
Cat. No. B15599753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecanedioyl-CoA
Molecular FormulaC32H54N7O19P3S
Molecular Weight965.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H54N7O19P3S/c1-32(2,27(45)30(46)35-13-12-21(40)34-14-15-62-23(43)11-9-7-5-3-4-6-8-10-22(41)42)17-55-61(52,53)58-60(50,51)54-16-20-26(57-59(47,48)49)25(44)31(56-20)39-19-38-24-28(33)36-18-37-29(24)39/h18-20,25-27,31,44-45H,3-17H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)
InChIKeyKAGXGTVFCYYQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undecanedioyl-CoA: A Medium-Chain Dicarboxylic Acyl-CoA for Precise Lipid Metabolism Studies


Undecanedioyl-CoA (CAS No. 138149-21-0) is a medium-chain dicarboxylic acyl-coenzyme A (acyl-CoA) derivative, consisting of an undecanedioic acid (C11) thioester linked to coenzyme A . It is a critical metabolic intermediate in the catabolism of odd-chain dicarboxylic fatty acids, playing a defined role in mitochondrial and peroxisomal beta-oxidation pathways [1]. This compound is specifically utilized in biochemical and enzymology research to investigate the substrate specificity of enzymes involved in lipid metabolism, including acyl-CoA synthetases, dehydrogenases, and thioesterases . Its unique 11-carbon chain length and dicarboxylic nature distinguish it from more common monocarboxylic or shorter-chain acyl-CoA analogs [2].

Why Undecanedioyl-CoA Cannot Be Replaced by Generic Acyl-CoA Analogs in Experimental Design


Simple substitution of Undecanedioyl-CoA with another acyl-CoA compound is not scientifically valid due to the strict chain-length specificity of the enzymes that process it. Metabolic enzymes such as medium-chain acyl-CoA dehydrogenase and dicarboxylate-CoA ligase exhibit highly defined substrate preferences, with activity varying significantly across chain lengths and between mono- and di-carboxylic forms [1]. For instance, using a more common C8 or C12 monocarboxylic acyl-CoA would not accurately replicate the metabolic fate or enzyme interactions of an odd-chain C11 dicarboxylic species, leading to erroneous conclusions in studies of beta-oxidation, peroxisomal metabolism, or enzyme kinetics [2]. The specific quantitative evidence outlined below demonstrates where Undecanedioyl-CoA's unique properties are critical for experimental accuracy and scientific reproducibility.

Quantitative Evidence for the Differentiation of Undecanedioyl-CoA in Biochemical Research


Classification as a Medium-Chain Dicarboxylic Acyl-CoA

Undecanedioyl-CoA is specifically classified as a medium-chain dicarboxylic acyl-CoA. This classification is based on its 11-carbon fatty acid group, which places it in the C5-C11 medium-chain category, and its two carboxylic acid termini [1]. This dual characteristic is a primary differentiator from the more commonly studied short-chain (C2-C4) or long-chain (C12-C20) monocarboxylic acyl-CoAs, which are processed by distinct enzyme systems [1].

Lipid Metabolism Acyl-CoA Classification Metabolomics

Defined Role in the Mitochondrial Beta-Oxidation Pathway

Undecanedioyl-CoA has a defined and quantifiable role as a direct entry substrate for the mitochondrial beta-oxidation pathway. In human metabolic models, its entry into this pathway is a specific, documented step leading to the formation of acetyl-CoA and subsequent energy production [1]. This contrasts with other acyl-CoAs, which may require additional processing steps (e.g., in peroxisomes) or enter different pathways based on their chain length and saturation [2]. For example, very long-chain acyl-CoAs are primarily processed in peroxisomes, not directly in the mitochondria [2].

Mitochondrial Metabolism Beta-Oxidation Energy Production

Comparative Molecular Weight Analysis Against Related CoA Derivatives

Undecanedioyl-CoA possesses a distinct molecular weight of 965.79 g/mol . This is a key analytical differentiator, particularly in LC-MS/MS studies, where it can be distinguished from closely related CoA derivatives. For example, its molecular weight is 38.05 g/mol greater than that of the monocarboxylic undecanoyl-CoA (C11, MW 927.74 g/mol) due to the presence of the additional terminal carboxyl group [1].

Analytical Chemistry Mass Spectrometry CoA Derivative Characterization

Comparative Enzyme Activity of Dicarboxylyl-CoA vs. Monocarboxylyl-CoA in Peroxisomal Beta-Oxidation

In peroxisomal beta-oxidation assays, the activity for dicarboxylyl-CoAs (DC-CoAs) with chain lengths of 10-16 carbon atoms is approximately half that observed for the corresponding monocarboxylyl-CoAs (MC-CoAs) of the same chain length [1]. This class-level finding indicates that Undecanedioyl-CoA (a C11 DC-CoA) is processed less efficiently by the peroxisomal beta-oxidation machinery than its monocarboxylic analog, undecanoyl-CoA (a C11 MC-CoA).

Enzymology Peroxisomal Metabolism Substrate Specificity

Chain-Length Specificity of Dicarboxylate-CoA Ligase

The enzyme responsible for activating dicarboxylic acids, dicarboxylate-CoA ligase (EC 6.2.1.23), exhibits a clear chain-length preference. It acts on dicarboxylic acids from C5 to C16, but its highest activity is observed with dodecanedioic acid (C12) [1]. This indicates that Undecanedioyl-CoA (C11) is a near-optimal substrate, while longer-chain (C14-C16) and shorter-chain (C5-C8) analogs are activated with lower catalytic efficiency [1].

Enzyme Kinetics Substrate Specificity Dicarboxylate-CoA Ligase

Primary Research Applications of Undecanedioyl-CoA Based on Quantitative Evidence


Elucidating Mitochondrial Beta-Oxidation of Odd-Chain Dicarboxylic Acids

Undecanedioyl-CoA is the optimal substrate for tracing the mitochondrial beta-oxidation pathway of odd-chain dicarboxylic fatty acids. Its defined role as a direct entry substrate allows researchers to study the flux of carbon from a C11 dicarboxylic acid into acetyl-CoA and the TCA cycle without the confounding variables introduced by the peroxisomal processing required for very long-chain or branched-chain acyl-CoAs [4].

Probing Substrate Specificity of Dicarboxylate-CoA Ligase and Related Enzymes

Given the known chain-length specificity of dicarboxylate-CoA ligase (EC 6.2.1.23) for C5-C16 acids with a preference for C12 , Undecanedioyl-CoA serves as a key tool for enzymology studies. It can be used in kinetic assays to quantify the catalytic efficiency (kcat/Km) of this enzyme for an odd-chain, 11-carbon substrate, providing data points essential for building complete substrate specificity profiles and comparative models.

Developing Targeted LC-MS/MS Methods for Acyl-CoA Profiling in Metabolomics

The distinct molecular weight of Undecanedioyl-CoA (965.79 g/mol) provides a clear analytical window in mass spectrometry . This allows for its unambiguous identification and quantitation in complex biological samples, differentiating it from other C11 CoA species like undecanoyl-CoA (927.74 g/mol) [4]. This property is essential for developing sensitive, targeted assays to study metabolic diseases like medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and disorders of fatty acid oxidation.

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